Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2385014-67-3
VCID: VC4718855
InChI: InChI=1S/C12H20BrNO4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13/h8H,5-7H2,1-4H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC1(CC(C1)CBr)C(=O)OC
Molecular Formula: C12H20BrNO4
Molecular Weight: 322.199

Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

CAS No.: 2385014-67-3

Cat. No.: VC4718855

Molecular Formula: C12H20BrNO4

Molecular Weight: 322.199

* For research use only. Not for human or veterinary use.

Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate - 2385014-67-3

Specification

CAS No. 2385014-67-3
Molecular Formula C12H20BrNO4
Molecular Weight 322.199
IUPAC Name methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Standard InChI InChI=1S/C12H20BrNO4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13/h8H,5-7H2,1-4H3,(H,14,16)
Standard InChI Key NWOQEELBNHAZPG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC(C1)CBr)C(=O)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name, methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, delineates its functional groups:

  • A cyclobutane ring substituted at the 1-position with a Boc-protected amino group and a carboxylate ester.

  • A bromomethyl group at the 3-position, critical for nucleophilic substitution reactions .

The structure is represented as:
COOCH3-Cyclobutane-1-C(O)NHBoc-3-CH2Br\text{COOCH}_3 \text{-Cyclobutane-1-C(O)NHBoc-3-CH}_2\text{Br}
where "Boc" denotes the tert-butoxycarbonyl protecting group.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₀BrNO₄
Molecular Weight322.20 g/mol
Boiling PointNot reported
LogP (Partition Coefficient)~2.2 (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DCM, DMF)

The Boc group enhances solubility in organic solvents, while the bromomethyl group contributes to electrophilic reactivity.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves multi-step protocols to install the Boc-protected amino and bromomethyl groups on the cyclobutane scaffold:

  • Cyclobutane Ring Formation:

    • [4+2] Cycloaddition or ring-closing metathesis generates the cyclobutane core.

  • Boc Protection:

    • The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N) .

  • Bromination:

    • Bromination of a hydroxymethyl precursor using PBr₃ or HBr/AcOH introduces the bromomethyl group .

Example Protocol (adapted from):

  • Step 1: React cyclobutane-1-carboxylic acid with thionyl chloride to form the acyl chloride.

  • Step 2: Protect the amino group using Boc₂O in dichloromethane (DCM) with DMAP.

  • Step 3: Brominate the hydroxymethyl intermediate using PBr₃ in DCM at 0°C.

Key Reaction Mechanisms

  • Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines or thiols, enabling conjugation to biomolecules .

  • Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, revealing the free amine for further functionalization .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a spacer or crosslinker in solid-phase peptide synthesis (SPPS):

  • The Boc group prevents unwanted side reactions during peptide elongation .

  • The bromomethyl group facilitates alkylation of cysteine residues or other nucleophilic sites .

Drug Intermediate

  • Anticancer Agents: Used to synthesize cyclobutane-containing kinase inhibitors .

  • Antivirals: Incorporated into protease inhibitors targeting viral enzymes .

Material Science

  • Polymer Modification: Functionalizes polymers via bromine-azide "click" chemistry .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Causes skin irritation)Wear gloves/lab coat
H319 (Causes eye irritation)Use safety goggles

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
Methyl 3-bromocyclobutane-1-carboxylateC₆H₉BrO₂Lacks Boc group; simpler structurePolymer chemistry
tert-Butyl (5-bromothiazol-2-yl)carbamateC₈H₁₁BrN₂O₂SThiazole ring instead of cyclobutaneAntimicrobial agents
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylateC₇H₁₂O₃Hydroxymethyl vs. bromomethyl groupProdrug synthesis

Future Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral cyclobutane derivatives .

  • Bioconjugation: Explore site-specific protein modification using bromomethyl reactivity .

  • Green Chemistry: Replace PBr₃ with eco-friendly brominating agents (e.g., NBS).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator